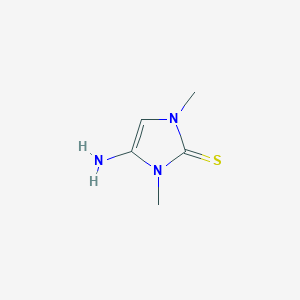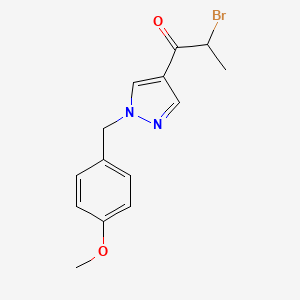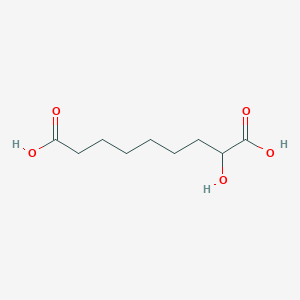
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione is a heterocyclic compound with a five-membered ring structure containing nitrogen and sulfur atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione can be synthesized through several methods. One common approach involves the alkylation of 2-mercapto-1-methylimidazole followed by thermal isomerization of S-alkyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted imidazoline-2-thione derivatives .
Aplicaciones Científicas De Investigación
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylimidazole-2-thione: Similar in structure but lacks the amino group at the 4-position.
1-Amino-3-methylimidazoline-2-thione: Contains an amino group but differs in the substitution pattern.
Uniqueness
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione is unique due to the presence of both methyl and amino groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H9N3S |
|---|---|
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
4-amino-1,3-dimethylimidazole-2-thione |
InChI |
InChI=1S/C5H9N3S/c1-7-3-4(6)8(2)5(7)9/h3H,6H2,1-2H3 |
Clave InChI |
FILNVQFDAMGPOQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N(C1=S)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Nitro-5-(oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8625772.png)





![tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate](/img/structure/B8625815.png)

![1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B8625825.png)

![4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B8625835.png)

